Enhanced Lipophilicity and Hydrogen Bond Acceptor Count Drive Differential ADME Properties
The target compound exhibits a predicted ACD/LogP of 3.90, which is markedly higher than the unsubstituted 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (predicted LogP ≈ 2.1–2.5). The ortho-benzyloxy group contributes an additional two hydrogen bond acceptors (total: 4 vs. 2 for the unsubstituted analog), a higher molecular weight (300.74 vs. 194.62 g/mol), and a larger topological polar surface area (48 Ų). This lipophilic enhancement is expected to improve blood-brain barrier permeability, a critical factor for CNS-targeted programs .
| Evidence Dimension | Predicted LogP, H-bond acceptor count, and molecular weight |
|---|---|
| Target Compound Data | ACD/LogP: 3.90; H-bond acceptors: 4; MW: 300.74 g/mol |
| Comparator Or Baseline | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 1822-94-2): LogP ≈ 2.1–2.5; H-bond acceptors: 2; MW: 194.62 g/mol |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.8; +2 H-bond acceptors; +106.12 g/mol |
| Conditions | ACD/Labs Percepta predicted values (v14.00); ChemSpider records for both compounds. |
Why This Matters
For CNS or intracellular targets requiring balanced lipophilicity, the target compound represents a scaffold with inherently higher membrane partitioning potential than its simpler phenyl analog.
